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Compound of Interest

Compound Name: 11,13-Dihydroivalin

Cat. No.: B186729 Get Quote

For researchers, scientists, and professionals in drug development, this document provides a

comprehensive overview of the synthesis of 11,13-Dihydroivalin analogues. It includes

detailed experimental protocols, quantitative data summaries, and visual diagrams of synthetic

pathways to facilitate the exploration of this promising class of compounds.

Ivalin, a sesquiterpene lactone of the eudesmanolide type, and its derivatives have garnered

significant interest in medicinal chemistry due to their potential therapeutic properties, including

anticancer and anti-inflammatory activities. The 11,13-dihydro analogues of ivalin are of

particular interest as the reduction of the exocyclic double bond at the C11-C13 position can

modulate biological activity and improve metabolic stability. This application note details

synthetic strategies for the preparation of various 11,13-Dihydroivalin analogues, focusing on

modifications at the C11 and C13 positions.

Experimental Protocols
General Procedure for the Preparation of 11-
Hydroxylated 11,13-Dihydrosesquiterpene Lactones
A common approach to introduce functionality at the C11 position of 11,13-

dihydrosesquiterpene lactones, such as 11,13-Dihydroivalin, is through enolate chemistry

followed by oxidation. This method allows for the synthesis of 11-hydroxy analogues.
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11,13-Dihydrosesquiterpene lactone (e.g., Dihydroparthenolide)

Dry Tetrahydrofuran (THF)

Lithium diisopropylamide (LDA) solution in THF

Dry oxygen gas or (-)-(2S,8aR)-(camphorylsulfonyl)oxaziridine

Saturated aqueous ammonium chloride (NH4Cl) solution

Diethyl ether

Anhydrous sodium sulfate (Na2SO4)

Silica gel for column chromatography

Protocol:

Dissolve the starting 11,13-dihydrosesquiterpene lactone (1.0 equivalent) in dry THF.

Cool the solution to -70 °C under an argon atmosphere.

Slowly add a solution of LDA (1.2-1.5 equivalents) in THF to the stirred solution over 15

minutes to generate the lactone enolate.

Method A (Oxygenation): After an additional 15 minutes of stirring, bubble dry oxygen gas

through the solution for 20 minutes at 0 °C. This method typically yields a mixture of 11α-

and 11β-hydroxy derivatives.

Method B (Asymmetric Hydroxylation): To achieve stereoselectivity, add a solution of (-)-

(2S,8aR)-(camphorylsulfonyl)oxaziridine (1.2 equivalents) in THF to the enolate solution at

-70 °C over 5 minutes. This method has been shown to produce the 11β-hydroxylactone

exclusively.[1]

Quench the reaction by adding a saturated aqueous NH4Cl solution.

Extract the mixture with diethyl ether.
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Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate the solvent

under reduced pressure.

Purify the crude product by silica gel column chromatography to isolate the 11-hydroxylated

analogues.

Synthesis of 13-Azido and 13-(1,2,3-Triazolyl)
Eudesmanolide Analogues
Modification at the C13 position can be achieved through the reaction of related α,β-

unsaturated lactones (like isoalantolactone) with hydrazoic acid, followed by click chemistry to

introduce triazole moieties. This approach can be adapted for the synthesis of 13-functionalized

11,13-dihydroivalin analogues starting from a suitable precursor. A controllable reaction of

isoalantolactone with hydrazoic acid can lead to the formation of (11R)-13-azido-11,13-

dihydroisoalantolactone.[2]

Protocol for Azide Formation (Conceptual Adaptation):

The starting material, a suitable 11,13-dihydroeudesmanolide precursor with a leaving group

at C13, would be reacted with sodium azide in a suitable solvent like DMF. The reaction

conditions (temperature and time) would need to be optimized for the specific substrate.

Protocol for 1,2,3-Triazole Formation (Click Chemistry):

The resulting 13-azido-11,13-dihydroeudesmanolide derivative is dissolved in a mixture of a

suitable solvent (e.g., t-BuOH/H2O).

To this solution, add the desired terminal alkyne (1.1 equivalents), copper(II) sulfate

pentahydrate (0.1 equivalents), and sodium ascorbate (0.2 equivalents).

Stir the reaction mixture at room temperature until the reaction is complete (monitored by

TLC).

Upon completion, dilute the reaction mixture with water and extract with an organic solvent

(e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under

reduced pressure.

Purify the residue by column chromatography on silica gel to obtain the 13-(1,2,3-triazolyl)

analogue.

Quantitative Data Summary
The following tables summarize the yields and key characterization data for representative

11,13-Dihydro-eudesmanolide analogues synthesized using the protocols described above and

found in the literature.

Table 1: Synthesis of 11-Hydroxylated 11,13-Dihydrosesquiterpene Lactones

Starting
Material

Product(s) Reagent Yield (%)
Spectroscopic
Data
Highlights

Dihydroparthenol

ide (4)

11β-

Hydroxydihydrop

arthenolide (6)

(-)-

(Camphorylsulfo

nyl)oxaziridine

66-72[1]

IR: ~3400 cm⁻¹

(OH); ¹H NMR:

Disappearance

of C13 methyl

doublet,

appearance of a

singlet.

Dihydrocostunoli

de (1)

11α-

Hydroxydihydroc

ostunolide (2) &

11β-

Hydroxydihydroc

ostunolide (3)

O₂
13-47

(combined)[1]

IR: ~3400 cm⁻¹

(OH); ¹H NMR:

Collapse of C13

methyl doublet to

a singlet.

Table 2: Synthesis of 13-Amino Derivatives of Dehydrocostus Lactone
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Amine Reagent Product Yield (%)
Spectroscopic Data
Highlights

Dimethylamine
13-(Dimethylamino)-

dehydrocostus lactone
Not specified

¹H NMR: Absence of

olefinic protons at δ

5.52 and 6.52 ppm.

¹³C NMR: Absence of

olefinic carbons at δ

120.9 and 139.1 ppm.

Ethylamine
13-(Ethylamino)-

dehydrocostus lactone
Not specified

¹H NMR: Absence of

olefinic protons at δ

5.52 and 6.52 ppm.

Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic

transformations described.

11,13-Dihydroeudesmanolide Lactone Enolate
LDA, THF, -70°C

11α/β-Hydroxy Analogue MixtureO2, 0°C

11β-Hydroxy Analogue

(-)-(Camphorylsulfonyl)
oxaziridine, -70°C

Click to download full resolution via product page

Caption: General scheme for the synthesis of 11-hydroxylated analogues.

13-Azido-11,13-dihydro-
eudesmanolide 13-(1,2,3-Triazolyl) Analogue

Terminal Alkyne, CuSO4,
Sodium Ascorbate (Click Chemistry)

Click to download full resolution via product page

Caption: Synthesis of 13-triazolyl analogues via click chemistry.
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Structure-Activity Relationships and Biological
Implications
The synthesis of 11,13-Dihydroivalin analogues is a crucial step in understanding their

structure-activity relationships (SAR). The introduction of a hydroxyl group at the C11 position,

for instance, can alter the molecule's polarity and its ability to form hydrogen bonds with

biological targets, potentially influencing its cytotoxic or anti-inflammatory properties. Similarly,

the addition of amino or triazolyl groups at the C13 position can significantly impact the

compound's pharmacokinetic profile and its interaction with cellular components.

Several studies have investigated the quantitative structure-activity relationship (QSAR) of

sesquiterpene lactones, highlighting the importance of the α-methylene-γ-lactone group for

their biological activity, including the inhibition of the transcription factor NF-κB.[3] While the

reduction of the C11-C13 double bond in 11,13-dihydro analogues removes this reactive

Michael acceptor, the introduction of new functional groups at these positions can lead to novel

biological activities or improved selectivity. For example, some 11,13-dihydro sesquiterpene

lactones have shown potential allelopathic activity.

The evaluation of these synthesized analogues in various biological assays is essential to

determine their therapeutic potential. Cytotoxicity assays against a panel of cancer cell lines

can identify promising anticancer candidates, while anti-inflammatory assays can reveal their

potential for treating inflammatory diseases. Further mechanistic studies are then required to

elucidate the specific signaling pathways affected by these novel compounds.

In conclusion, the synthetic methodologies outlined in this application note provide a framework

for the generation of a diverse library of 11,13-Dihydroivalin analogues. The systematic

synthesis and subsequent biological evaluation of these compounds will undoubtedly

contribute to the development of new and effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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